4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one
Overview
Description
4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Scientific Research Applications
4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as stimuli-responsive behavior.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Safety and Hazards
The safety data sheet for a similar compound, 4-{[2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for research on similar compounds like N-[2-(Dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide include the development of novel compounds that can bind to the sigma-1 receptor and modulate its activity. Another area of interest is the development of biomass lignin as potential nonviral gene delivery carriers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one typically involves the reaction of 2-(dimethylamino)ethylamine with a suitable precursor that forms the diazepane ring. One common method is the cyclization of N-(2-(dimethylamino)ethyl)ethylenediamine with a carbonyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethylamine: A precursor in the synthesis of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one.
N-(2-(Dimethylamino)ethyl)ethylenediamine: Another related compound used in the synthesis of diazepanes.
N,N-Dimethylaminoethanol: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific diazepane ring structure and the presence of the dimethylaminoethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]-1,4-diazepan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)7-8-12-6-5-10-4-3-9(12)13/h10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJQNBUBDIATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCNCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391803 | |
Record name | 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344779-07-3 | |
Record name | 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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